2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol 2-naphthyl beta-D-galactoside is a beta-D-galactoside having a 2-naphthyl substituent at the anomeric position. It has a role as a chromogenic compound. It is functionally related to a 2-naphthol.
Brand Name: Vulcanchem
CAS No.: 33993-25-8
VCID: VC20766041
InChI: InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2
SMILES: Array
Molecular Formula: C16H18O6
Molecular Weight: 306.31 g/mol

2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol

CAS No.: 33993-25-8

Cat. No.: VC20766041

Molecular Formula: C16H18O6

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol - 33993-25-8

Specification

CAS No. 33993-25-8
Molecular Formula C16H18O6
Molecular Weight 306.31 g/mol
IUPAC Name 2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol
Standard InChI InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2
Standard InChI Key MWHKPYATGMFFPI-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O

Introduction

Chemical Properties and Structure

Molecular Composition and Identification

2-Naphthyl-beta-D-galactopyranoside possesses specific chemical characteristics that define its behavior in biochemical systems. The compound has the following key properties:

  • Chemical Formula: C16H18O6

  • Molecular Weight: 306.32 g/mol

  • CAS Number: 33993-25-8

  • Physical Appearance: White to off-white crystalline powder

  • Alternative Names: β-Naphthyl-β-galactoside; β-Nap-β-D-Gal

The structure consists of a 2-naphthyl group attached to a beta-D-galactopyranoside moiety. The beta configuration at the anomeric carbon is critical for its function as a substrate for beta-galactosidase enzymes. This configuration determines the stereochemistry of the glycosidic bond, which influences how enzymes recognize and interact with the substrate.

Product Specifications

The commercial specifications for 2-Naphthyl-beta-D-galactopyranoside typically include parameters that ensure its purity and functionality for research applications. The specifications for molecular biology grade product are summarized in Table 1.

Table 1: Product Specifications for 2-Naphthyl-beta-D-galactopyranoside

ParameterSpecification
GradeMOLECULAR BIOLOGY GRADE
Purity≥98%
CAS #33993-25-8
Molecular FormulaC16H18O6
Molecular Weight306.32 g/mol
AppearanceWhite to off-white crystalline powder
Storage Conditions-20°C, protected from light

These specifications are essential for ensuring that the compound performs consistently in experimental settings. The high purity grade is particularly important for molecular biology applications where contaminants could interfere with enzymatic reactions or introduce artifacts in results.

Biochemical Function

Substrate Activity

The primary biochemical function of 2-Naphthyl-beta-D-galactopyranoside is to serve as a substrate for beta-galactosidase enzymes. Beta-galactosidase hydrolyzes the compound, cleaving the glycosidic bond between the 2-naphthyl group and the galactopyranoside moiety. This hydrolysis reaction releases 2-naphthol, which can be detected through various methods .

The enzymatic reaction can be represented as:

2-Naphthyl-beta-D-galactopyranoside + H2O → 2-naphthol + D-galactose

This reaction is specific to beta-galactosidase, making 2-Naphthyl-beta-D-galactopyranoside a valuable tool for detecting and quantifying this enzyme's activity in biological samples.

Detection Methods

After hydrolysis by beta-galactosidase, the released 2-naphthol can be detected through multiple methods:

  • Colorimetric Detection: When coupled with staining reagents such as hexazonium p-rosaniline, 2-naphthol forms a reddish-brown azo-dye that can be visualized and quantified spectrophotometrically .

  • Fluorescence Analysis: The released 2-naphthol exhibits fluorescent properties that allow for sensitive detection using fluorescence spectroscopy . This method is particularly useful for detecting low levels of enzymatic activity.

These detection methods offer flexibility in experimental design, allowing researchers to choose the most appropriate approach based on their specific requirements, available instrumentation, and sensitivity needs.

Applications in Research

Enzyme Substrate Applications

2-Naphthyl-beta-D-galactopyranoside serves as a crucial tool in enzyme studies, particularly for investigating beta-galactosidase activity and kinetics. Researchers utilize this compound to:

  • Measure enzyme activity in various biological samples

  • Study the kinetics of beta-galactosidase reactions

  • Investigate factors affecting enzyme function, such as pH, temperature, and inhibitors

  • Screen for compounds that modulate beta-galactosidase activity

The compound's specificity for beta-galactosidase makes it valuable for studying carbohydrate metabolism pathways in different biological systems, from microorganisms to higher eukaryotes.

Cell Biology Applications

In cell biology research, 2-Naphthyl-beta-D-galactopyranoside is employed to investigate cellular processes related to carbohydrate metabolism. Specific applications include:

  • Studying the uptake and metabolism of carbohydrates in various cell types

  • Investigating cellular signaling pathways that involve beta-galactosidase activity

  • Monitoring changes in enzyme expression and activity during cell differentiation or in response to environmental stimuli

These applications provide insights into fundamental cellular processes and can contribute to our understanding of both normal physiology and pathological conditions.

Fluorescent Probe Development

The compound can be modified to create fluorescent probes for imaging techniques. These probes are valuable for:

  • Tracking biological molecules in live cells

  • Visualizing enzyme activity in real-time

  • Developing new imaging methodologies with improved sensitivity and specificity

Fluorescent probes based on 2-Naphthyl-beta-D-galactopyranoside offer advantages in terms of specificity for beta-galactosidase activity, making them useful tools in cell biology and biochemistry research.

Pharmaceutical Research

In pharmaceutical research and drug development, 2-Naphthyl-beta-D-galactopyranoside contributes to:

  • Designing glycosylated drugs with enhanced bioavailability and specificity

  • Screening potential drug candidates that target beta-galactosidase or related enzymes

  • Developing enzyme inhibitors for therapeutic applications

These applications highlight the compound's relevance beyond basic research, extending to translational studies with potential clinical implications.

Food Science Applications

The food industry also explores 2-Naphthyl-beta-D-galactopyranoside for:

  • Understanding sugar interactions in food products

  • Investigating flavor development processes

  • Studying enzymatic reactions relevant to food processing and preservation

These diverse applications underscore the versatility of 2-Naphthyl-beta-D-galactopyranoside as a research tool across multiple scientific disciplines.

Laboratory Protocols and Methods

Comparison with Other Substrates

Though the search results primarily discuss 2-Naphthyl-beta-D-galactopyranoside, it is worth noting that other substrates exist for galactosidase assays. For alpha-galactosidase, which is distinct from beta-galactosidase, substrates mentioned in the search results include:

  • 4-Methylumbelliferyl-α-D-galactopyranoside (emits blue fluorescence)

  • Resorufinyl α-D-galactopyranoside (emits red fluorescence)

  • p-Nitrophenol-α-D-galactopyranoside (chromogenic substrate)

It's important to distinguish between substrates for alpha-galactosidase and beta-galactosidase, as they target different enzymes with distinct specificities. The choice of substrate depends on the specific enzyme being studied and the detection method preferred.

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